molecular formula C7H10N2O B8068399 (2R)-2-amino-2-(pyridin-3-yl)ethanol

(2R)-2-amino-2-(pyridin-3-yl)ethanol

Cat. No.: B8068399
M. Wt: 138.17 g/mol
InChI Key: RTBSTLCUXKGLPI-ZETCQYMHSA-N
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Description

(2R)-2-amino-2-(pyridin-3-yl)ethanol is a chiral compound with a pyridine ring attached to an amino alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(pyridin-3-yl)ethanol typically involves the following steps:

    Starting Material: The synthesis often begins with a pyridine derivative.

    Addition of Amino Group: The amino group is introduced through a nucleophilic substitution reaction.

    Formation of Alcohol: The alcohol group is formed via reduction reactions, often using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the reduction process.

    Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(pyridin-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions, forming amides or other nitrogen-containing compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Various reduced derivatives.

    Substitution Products: Amides, other nitrogen-containing compounds.

Scientific Research Applications

(2R)-2-amino-2-(pyridin-3-yl)ethanol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(pyridin-3-yl)ethanol involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It can bind to specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-2-(pyridin-3-yl)ethan-1-ol: The enantiomer of the compound, with different stereochemistry.

    2-amino-2-(pyridin-2-yl)ethan-1-ol: A similar compound with the amino group attached to a different position on the pyridine ring.

    2-amino-2-(pyridin-4-yl)ethan-1-ol: Another isomer with the amino group attached to the fourth position on the pyridine ring.

Uniqueness

(2R)-2-amino-2-(pyridin-3-yl)ethanol is unique due to its specific stereochemistry and the position of the amino group on the pyridine ring, which can lead to different biological activities and chemical reactivity compared to its isomers and enantiomers.

Properties

IUPAC Name

(2R)-2-amino-2-pyridin-3-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-7(5-10)6-2-1-3-9-4-6/h1-4,7,10H,5,8H2/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBSTLCUXKGLPI-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)[C@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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